molecular formula C12H15N3O4 B2412340 (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide CAS No. 315700-14-2

(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide

Cat. No.: B2412340
CAS No.: 315700-14-2
M. Wt: 265.269
InChI Key: XYEDKCWBZCUDBK-NTUHNPAUSA-N
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Description

(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide is a chemical compound characterized by its unique structure, which includes a nitrobenzohydrazide moiety and a hydroxy-dimethylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 3-hydroxy-2,2-dimethylpropanal. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.

    (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-chlorobenzohydrazide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide is unique due to the presence of both a hydroxy-dimethylpropylidene group and a nitrobenzohydrazide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-12(2,8-16)7-13-14-11(17)9-3-5-10(6-4-9)15(18)19/h3-7,16H,8H2,1-2H3,(H,14,17)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEDKCWBZCUDBK-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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